molecular formula C14H10FNO4 B13996954 (4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone CAS No. 321318-37-0

(4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone

Cat. No.: B13996954
CAS No.: 321318-37-0
M. Wt: 275.23 g/mol
InChI Key: JJAVIQNVRUTFBB-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone is an organic compound with the molecular formula C14H10FNO4 This compound is characterized by the presence of a fluorophenyl group and a methoxy-nitrophenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 2-methoxy-5-nitrobenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: (4-Fluorophenyl)(2-carboxy-5-nitrophenyl)methanone.

    Reduction: (4-Fluorophenyl)(2-methoxy-5-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(2-furyl)methanone
  • (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone
  • (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

Uniqueness

(4-Fluorophenyl)(2-methoxy-5-nitrophenyl)methanone is unique due to the presence of both a fluorophenyl and a methoxy-nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

321318-37-0

Molecular Formula

C14H10FNO4

Molecular Weight

275.23 g/mol

IUPAC Name

(4-fluorophenyl)-(2-methoxy-5-nitrophenyl)methanone

InChI

InChI=1S/C14H10FNO4/c1-20-13-7-6-11(16(18)19)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

JJAVIQNVRUTFBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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